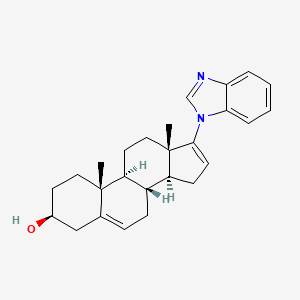
ガラテロン
概要
説明
TOK-001は、ガレテロンとしても知られており、去勢抵抗性前立腺癌の治療のために開発された新規の低分子です。それは、シトクロムP450 17A1およびアンドロゲン受容体を選択的に標的とする多機能性抗アンドロゲンです。 この化合物は、臨床試験で有望な結果を示しており、現在、その潜在的な治療用途について調査されています .
2. 製法
合成経路および反応条件: TOK-001の合成は、ステロイド構造を修飾してベンゾイミダゾール部分を組み込むことを含みます。主要なステップには以下が含まれます。
水酸化: ステロイド骨格の3位へのヒドロキシル基の導入。
ベンゾイミダゾールの形成: 17位でベンゾイミダゾール環を形成する環化反応。
工業生産方法: TOK-001の工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。これには以下が含まれます。
バッチ反応: 大量の生成物を生成するために、大型反応器で反応を実施する。
連続フロー化学: 反応効率と収率を向上させるために、連続フロー反応器を使用する。
科学的研究の応用
TOK-001 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroidal modifications and synthesis.
Biology: Investigated for its effects on androgen receptor signaling pathways.
Medicine: Developed as a therapeutic agent for the treatment of castration-resistant prostate cancer.
Industry: Utilized in the development of new antiandrogen therapies and drug formulations .
作用機序
TOK-001は、独自の三重の作用機序を通じてその効果を発揮します。
シトクロムP450 17A1の阻害: 酵素シトクロムP450 17A1を阻害することにより、アンドロゲンの生合成を阻害する。
アンドロゲン受容体の拮抗作用: アンドロゲン受容体に結合して、その活性化を阻害する。
アンドロゲン受容体のダウンレギュレーション: 細胞におけるアンドロゲン受容体タンパク質の分解を促進し、そのレベルを低下させる .
6. 類似化合物の比較
TOK-001は、以下のような他の類似の化合物と比較されます。
類似化合物:
- アビラテロン
- エンザルタミド
- ビカルタミド
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Galeterone interacts with several enzymes, proteins, and other biomolecules. It acts as an inhibitor of CYP17A1, a key enzyme that catalyzes the biosynthesis of androgens from progestins . Galeterone also acts as an antagonist and down regulator of the androgen receptor .
Cellular Effects
Galeterone has significant effects on various types of cells and cellular processes. It influences cell function by blocking androgen synthesis in vivo, directly binding to the ligand binding domain of the androgen receptor, and significantly inhibiting the growth of LNCaP human prostate tumor xenografts .
Molecular Mechanism
Galeterone exerts its effects at the molecular level through several mechanisms. It inhibits the CYP17A1 enzyme, preventing the biosynthesis of androgens . Galeterone also acts as an antagonist to the androgen receptor, preventing the receptor from promoting the growth of prostate cancer cells .
Metabolic Pathways
Galeterone is involved in several metabolic pathways. It inhibits the CYP17A1 enzyme, which is involved in the biosynthesis of androgens from progestins . Galeterone, along with abiraterone acetate, has been identified as an inhibitor of sulfotransferases (SULT2A1, SULT2B1b, SULT1E1), which are involved in the sulfation of dehydroepiandrosterone and other steroids and compounds .
Transport and Distribution
Galeterone is known to interact with the androgen receptor, suggesting that it may be transported to locations within the cell where the androgen receptor is present .
Subcellular Localization
Given its interaction with the androgen receptor, it is likely that Galeterone is localized to areas within the cell where the androgen receptor is present .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TOK-001 involves the modification of steroidal structures to incorporate a benzimidazole moiety. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 3-position of the steroidal backbone.
Benzimidazole Formation: Cyclization reaction to form the benzimidazole ring at the 17-position.
Purification: The final product is purified using chromatographic techniques to achieve high purity
Industrial Production Methods: Industrial production of TOK-001 follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch Reactions: Conducting reactions in large reactors to produce significant quantities.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
反応の種類: TOK-001は、以下を含むいくつかの種類の化学反応を起こします。
酸化: ヒドロキシル基をケトンに変換する。
還元: ステロイド骨格中の二重結合を還元する。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
触媒: 炭素上のパラジウム、酸化白金
主要な生成物: これらの反応から形成される主要な生成物は、修飾された官能基を持つさまざまなステロイド誘導体を含み、これらはさらに治療用途に使用することができます .
4. 科学研究への応用
TOK-001は、以下を含む幅広い科学研究用途を持っています。
化学: ステロイドの修飾と合成を研究するためのモデル化合物として使用される。
生物学: アンドロゲン受容体シグナル伝達経路に対するその効果について調査されている。
医学: 去勢抵抗性前立腺癌の治療のための治療剤として開発されている。
類似化合物との比較
特性
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18-,19-,20-,21-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFKTGFSEFKSQG-PAASFTFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=NC6=CC=CC=C65)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025602 | |
| Record name | 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851983-85-2 | |
| Record name | Galeterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851983-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galeterone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851983852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galeterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12415 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,8R,9S,10R,13S,14S)-17-(1H-benzo[d]imidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALETERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA33E149SW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Galeterone demonstrates a multi-targeted mechanism of action, primarily affecting the androgen receptor (AR) signaling pathway, which is crucial for prostate cancer progression.
A: Galeterone (3β-(hydroxy)-17-(1H-benzimidazol-1-yl)androsta-5,16-diene), previously known as VN/124-1 or TOK-001, is a semi-synthetic steroid analog. [, ]
ANone: Galeterone itself is not generally considered a catalyst. Its primary mechanism of action focuses on inhibiting the enzymatic activity of CYP17A1 and modulating the androgen receptor (AR). While it exhibits binding affinities to specific enzymes, its role is primarily inhibitory rather than catalytic. Therefore, discussing its reaction mechanisms, selectivity, and uses in a catalytic context wouldn't be accurate.
A: While the abstracts don’t provide details on specific computational studies, molecular docking was used to predict the binding of Galeterone and its metabolite D4G to the active site of CYP21A2. [] This suggests that computational methods are being employed to understand Galeterone’s interactions with its targets and can further be utilized for:
A: Research has elucidated key structural features crucial for Galeterone's activity. [, ]
A: While detailed stability data is not available in the abstracts, studies highlight efforts to improve Galeterone's pharmaceutical properties. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


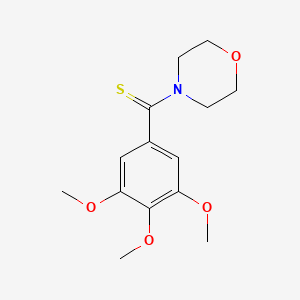
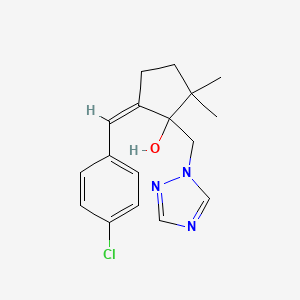
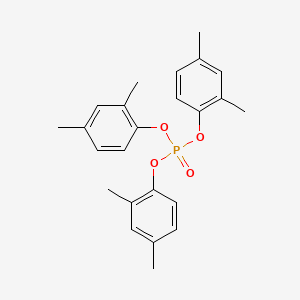

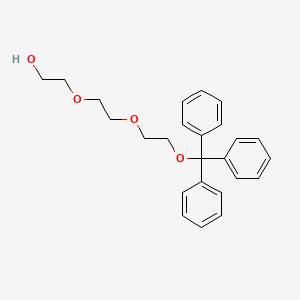
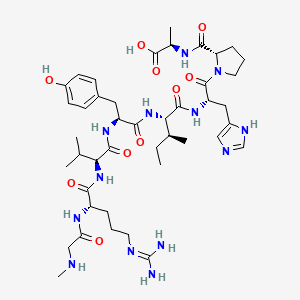


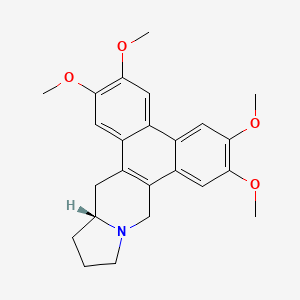
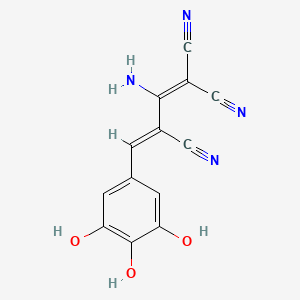
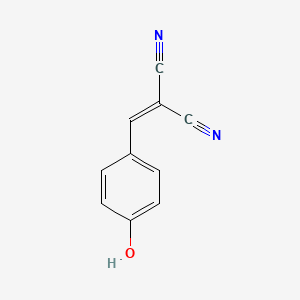
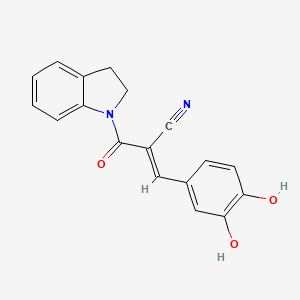
![Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester](/img/structure/B1683696.png)

